molecular formula C15H12N2O B7481340 2-Benzyl-1-phthalazinone

2-Benzyl-1-phthalazinone

Cat. No.: B7481340
M. Wt: 236.27 g/mol
InChI Key: VNZBEMQOBGYHTK-UHFFFAOYSA-N
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Description

2-Benzyl-1-phthalazinone is a heterocyclic compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties. This compound features a benzyl group attached to the nitrogen atom of the phthalazinone ring, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-phthalazinone typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the phthalazinone core, which is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-phthalazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized phthalazinone derivatives.

    Reduction: Reduced phthalazinone derivatives.

    Substitution: Various substituted phthalazinone derivatives depending on the substituent used.

Scientific Research Applications

2-Benzyl-1-phthalazinone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-phthalazinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), which are involved in inflammation and angiogenesis, respectively. This inhibition leads to its potential anti-inflammatory and antitumor effects .

Comparison with Similar Compounds

  • 4-Benzyl-2H-phthalazin-1-one
  • 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide
  • 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide

Uniqueness: 2-Benzyl-1-phthalazinone is unique due to its specific benzyl substitution, which imparts distinct biological activities compared to other phthalazinone derivatives. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-benzylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-14-9-5-4-8-13(14)10-16-17(15)11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZBEMQOBGYHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

α,α-dibromo-o-toluic acid (29.4 g), benzylhydrazine dihydrochloride (19.5 g) and triethylamine (60 g) were allowed to react as in Example 4. There was obtained 12.1 g (yield: 51%) of 2-benzyl-1-phthalazinone having a melting point of 104°-105° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

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